

Sirtinol CAS number and molecular formula for ordering

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Compound of Interest

Compound Name: Sirtinol

Cat. No.: B612090

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Sirtinol: A Technical Guide for Researchers

For immediate ordering, the key identifiers for **Sirtinol** are:

- CAS Number: 410536-97-9[1][2][3][4][5][6]
- Molecular Formula: C₂₆H₂₂N₂O₂[1][2][3][4][5][6]

This document provides an in-depth technical overview of **Sirtinol**, a widely used sirtuin inhibitor. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, experimental applications, and relevant protocols.

Core Compound Information

Sirtinol is a cell-permeable small molecule that functions as an inhibitor of the sirtuin class of NAD⁺-dependent deacetylases.[2][3][6] It is particularly noted for its inhibitory action against human SIRT1 and SIRT2.[2][3]

Property	Value	Source
CAS Number	410536-97-9	[1][2][3][4][5][6]
Molecular Formula	C ₂₆ H ₂₂ N ₂ O ₂	[1][2][3][4][5][6]
Molecular Weight	394.47 g/mol	[1][4]
Purity	≥98%	[2][3][6]
Appearance	Crystalline solid	[2]
Solubility	DMSO, DMF, Ethanol	[1][2][3]

Mechanism of Action and Signaling Pathways

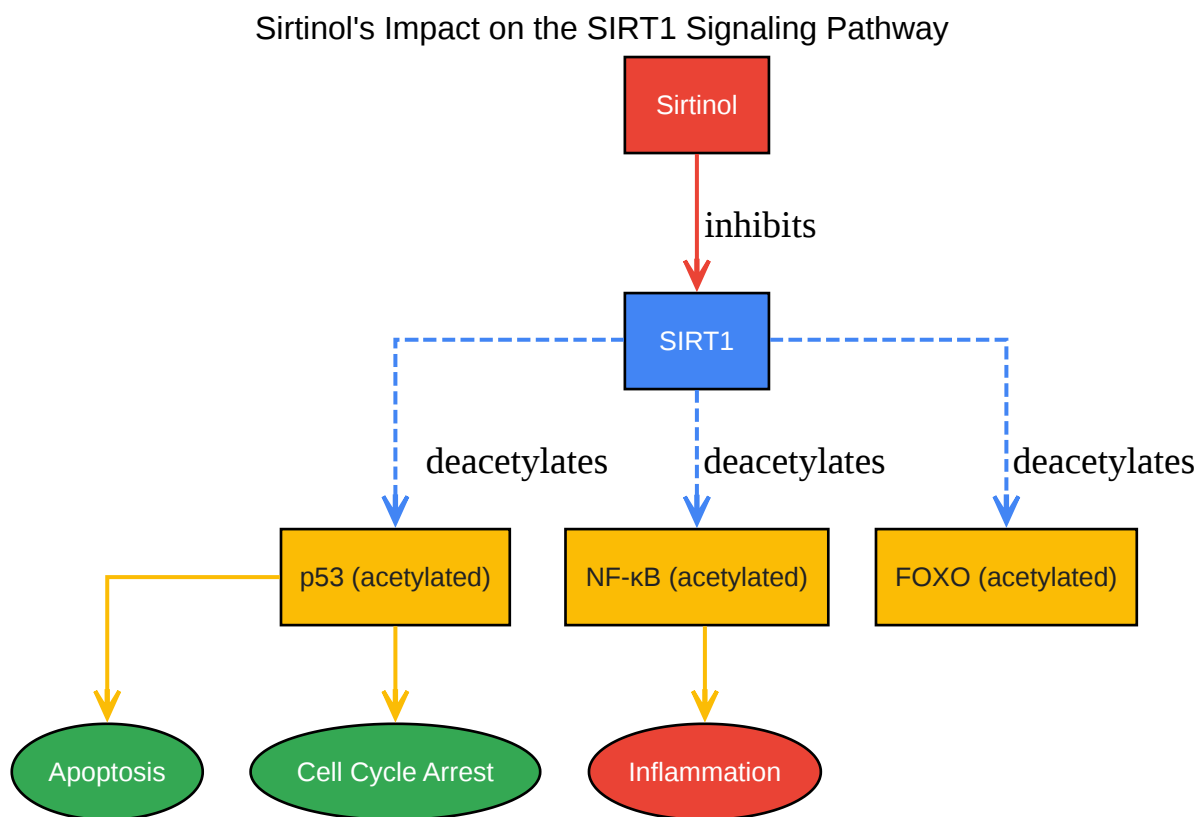
Sirtinol exerts its biological effects primarily through the inhibition of SIRT1 and SIRT2, which are Class III histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of a variety of protein substrates, including histones and non-histone proteins such as the tumor suppressor p53, the transcription factor NF-κB, and members of the FOXO family.[3]

The inhibitory concentrations (IC₅₀) of **Sirtinol** have been determined for several sirtuins:

- Human SIRT1: 131 μM[2][3][6]
- Human SIRT2: 38 μM[2][3][6]
- Yeast Sir2p: 68 μM[2][3][6]

Of note, **Sirtinol** does not show significant inhibitory activity against Class I and II HDACs, such as HDAC1.[2][3][6]

The inhibition of SIRT1 by **Sirtinol** prevents the deacetylation of key cellular proteins, thereby modulating critical signaling pathways. For instance, the increased acetylation of p53 enhances its transcriptional activity, leading to cell cycle arrest and apoptosis. Similarly, the modulation of NF-κB and FOXO pathways through SIRT1 inhibition impacts inflammatory responses and cellular stress resistance.



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Caption: **Sirtinol** inhibits SIRT1, leading to increased acetylation of p53 and NF-κB.

Experimental Protocols

Below are detailed methodologies for key experiments involving **Sirtinol**.

Cell Culture and Treatment

- Cell Lines: MCF-7 (breast cancer), H1299 (non-small cell lung cancer), or other relevant cell lines.
- Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

- **Sirtinol** Preparation: Prepare a 10 mM stock solution of **Sirtinol** in DMSO.^[7] Store at -20°C. Further dilutions should be made in the culture medium to achieve the desired final concentrations.
- Treatment Protocol: Seed cells in appropriate culture plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of **Sirtinol** or DMSO as a vehicle control. The incubation time will vary depending on the specific assay (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of **Sirtinol** on cell proliferation and cytotoxicity.

- Procedure:
 - Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
 - Treat the cells with varying concentrations of **Sirtinol** for 24-72 hours.
 - Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 490 nm using a microplate reader.
 - Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot for Acetylated-p53

This method is used to determine the effect of **Sirtinol** on the acetylation status of p53.

- Procedure:
 - Culture and treat cells with **Sirtinol** as described above.

- Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and nicotinamide).
- Determine the protein concentration of the lysates using a BCA assay.
- Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against acetylated-p53 (e.g., at Lys382) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Normalize the results to total p53 and a loading control like β-actin or GAPDH.

NF-κB Luciferase Reporter Assay

This assay measures the effect of **Sirtinol** on the transcriptional activity of NF-κB.

- Procedure:
 - Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
 - After 24 hours, treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of **Sirtinol** for 6-24 hours.
 - Lyse the cells using a passive lysis buffer.
 - Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

- Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

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